2-Amino-2-(4-chlorophenyl)acetic acid

Enzymology Drug Metabolism Biocatalysis

Procure 2-Amino-2-(4-chlorophenyl)acetic acid as a distinct racemic building block for chiral pharmaceuticals. The 4-chloro substituent is critical for β-lactam antibiotic and MDM2 inhibitor synthesis, with proven industrial resolution processes (α=1.862). This compound provides predictable batch consistency (mp 210-215°C) essential for multi-step syntheses.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 6212-33-5
Cat. No. B1582052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-chlorophenyl)acetic acid
CAS6212-33-5
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)N)Cl
InChIInChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
InChIKeyQGJGBYXRJVIYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(4-chlorophenyl)acetic Acid (CAS 6212-33-5): Procurement-Grade Chiral Amino Acid Intermediate for Pharmaceutical R&D


2-Amino-2-(4-chlorophenyl)acetic acid (CAS 6212-33-5), also known as DL-4-chlorophenylglycine, is a non-proteinogenic α-aryl amino acid derivative of glycine [1]. This white to off-white crystalline powder [1] has a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 g/mol [2]. It is a chiral racemate containing both D- and L-enantiomers [3]. As a para-substituted phenylglycine, it is a critical intermediate for semisynthetic β-lactam antibiotics [4] and a versatile building block for synthesizing chiral ligands and bioactive compounds .

Why DL-4-Chlorophenylglycine Cannot Be Replaced by Unsubstituted or Ortho/Meta-Substituted Phenylglycines in Critical Applications


The para-chloro substituent in 2-amino-2-(4-chlorophenyl)acetic acid confers distinct physicochemical and biochemical properties that cannot be replicated by unsubstituted phenylglycine or its ortho/meta-substituted analogs. The chloro substituent increases lipophilicity (LogP 2.1247 [1]), alters electronic properties, and influences molecular recognition at enzyme active sites and receptors [2]. Critically, its interaction with N-acetyltransferase (relative activity 7.4%) is markedly different from that of L-phenylglycine (100%) and DL-2-chlorophenylglycine (56.9%) [3], demonstrating that substitution pattern (para vs. ortho) and position directly determine biochemical reactivity. Generic substitution would compromise synthetic yield, alter binding affinity, and invalidate structure-activity relationship (SAR) data in drug discovery programs [2].

Quantitative Differentiation of 2-Amino-2-(4-chlorophenyl)acetic Acid (CAS 6212-33-5) from Closest Structural Analogs: A Procurement Evidence Guide


Enzymatic N-Acetyltransferase Activity: 4-Chloro Substitution Reduces Relative Activity by Over 90% Compared to Unsubstituted Phenylglycine

In an in vitro N-acetyltransferase assay, DL-4-chlorophenylglycine exhibits a relative activity of only 7.4% ± 0.1% compared to L-phenylglycine (100%) and DL-2-chlorophenylglycine (56.9% ± 1.2%) [1]. The 4-chloro (para) substitution dramatically reduces substrate acceptance relative to the 2-chloro (ortho) analog, demonstrating regioselective discrimination by the enzyme.

Enzymology Drug Metabolism Biocatalysis

Lipophilicity (LogP) Comparison: Para-Chloro Substitution Increases LogP by 2.3 Units Relative to Unsubstituted Phenylglycine

The calculated LogP (octanol-water partition coefficient) of DL-4-chlorophenylglycine is 2.1247 [1]. In comparison, unsubstituted phenylglycine has a LogP of approximately -0.2 [2]. The para-chloro substituent increases lipophilicity by approximately 2.3 LogP units, substantially altering membrane permeability and distribution profile.

ADME Medicinal Chemistry Drug Design

Solubility Profile: Selective Solubility in Alkaline Conditions Differentiates from Hydroxy-Substituted Analogs

DL-4-chlorophenylglycine exhibits solubility in 0.1 mol/L NaOH (almost transparency) [1] but is only slightly soluble in cold water (1-5 g/100mL) [2]. In contrast, 4-hydroxyphenylglycine is freely soluble in water [3]. This solubility behavior reflects the presence of the chloro substituent, which reduces hydrogen bonding capacity relative to hydroxy-substituted analogs.

Formulation Analytical Chemistry Process Chemistry

Chiral Purity Specifications: HPLC Purity ≥98.0% and Specific Rotation [+126° to +140°] for L-Enantiomer Enable Reproducible Asymmetric Synthesis

Commercial L-2-(4-chlorophenyl)glycine (CAS 67336-19-0) is supplied with a purity specification of ≥98.0% by HPLC and non-aqueous titration [1]. The specific rotation [α]20/D is reported as +126° to +140° (c=1, 1N HCl) [1]. For the racemic DL-form, purity is specified at ≥98% by HPLC and ≥98% by non-aqueous titration [2]. This level of characterization ensures reproducibility in asymmetric catalysis and chiral resolution studies.

Chiral Synthesis Analytical Quality Control Pharmaceutical Manufacturing

Melting Point Distinction: DL-4-Chlorophenylglycine Melts at 220-230°C, Differentiating from 4-Hydroxyphenylglycine (240-242°C) and Phenylglycine (290°C dec.)

DL-4-chlorophenylglycine has a reported melting point range of 220-230°C [1]. For comparison, DL-phenylglycine decomposes at approximately 290°C [2], while D-4-hydroxyphenylglycine melts at 240-242°C . The distinct melting point of the 4-chloro derivative provides a simple, non-destructive method for identity confirmation and purity assessment.

Analytical Characterization Quality Control Polymorph Screening

Enzymatic Activity Landscape: DL-4-Chlorophenylglycine Shows <8% Relative Activity Across Multiple Substrates, Demonstrating Broad Substrate Specificity Divergence

In the same N-acetyltransferase assay that reported 7.4% relative activity for DL-4-chlorophenylglycine, other phenylglycine derivatives showed a wide activity range: L-phenylglycine (100%), DL-2-chlorophenylglycine (56.9%), L-4-hydroxyphenylglycine (16.7%), and D-4-hydroxyphenylglycine (2.4%) [1]. DL-4-chlorophenylglycine's activity is intermediate between the high-activity ortho-chloro derivative and the low-activity para-hydroxy derivatives, reflecting the complex interplay of substituent electronic and steric effects.

Enzyme Kinetics Biocatalysis Metabolic Engineering

Optimal Procurement and Application Scenarios for 2-Amino-2-(4-chlorophenyl)acetic Acid (CAS 6212-33-5) Based on Quantified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Phenylglycine-Based Enzyme Inhibitors and Receptor Ligands

Procure DL-4-chlorophenylglycine when the research objective requires systematic evaluation of para-substituent effects on biological activity. The quantified 7.4% relative activity in N-acetyltransferase assays [1], combined with the 2.3-unit LogP increase relative to unsubstituted phenylglycine [2], provides clear experimental benchmarks for SAR interpretation. The compound serves as an essential comparator in medicinal chemistry programs exploring the impact of halogen substitution on target engagement and ADME properties.

Asymmetric Synthesis and Chiral Pool Synthesis Using Optically Pure Enantiomers

For stereoselective synthesis of pharmaceutical intermediates, procure the L-enantiomer (CAS 67336-19-0, [α]20/D = +126° to +140° [3]) or D-enantiomer (CAS 43189-37-3). The availability of both enantiomers with defined HPLC purity (≥98.0%) and specific rotation enables reproducible asymmetric catalysis, chiral auxiliary applications, and the synthesis of enantiomerically pure β-lactam antibiotics [4].

Analytical Method Development and Validation for Quality Control of Chlorophenylglycine-Containing Drug Substances

Utilize DL-4-chlorophenylglycine as a reference standard for developing HPLC, GC, and spectroscopic methods. Its distinct melting point (220-230°C) [5] and characteristic solubility profile (soluble in 0.1 mol/L NaOH [6]) provide orthogonal identity confirmation parameters. The compound's UV chromophore (4-chlorophenyl ring) facilitates sensitive detection in complex matrices.

Enzyme Engineering and Biocatalysis Substrate Specificity Studies

Employ DL-4-chlorophenylglycine as a substrate probe in N-acetyltransferase and related enzyme assays. The compound's low relative activity (7.4% vs. 100% for L-phenylglycine) [1] makes it a valuable tool for investigating substrate specificity determinants, active site topology, and the effects of halogen substitution on enzyme recognition and turnover.

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